Photocleavable vs. Disulfide-Cleavable Release: Preserving Target Integrity with >90% Efficiency Without Reducing Agents
PCDBCO-PEG3-Biotin achieves >90% photorelease of captured biomolecules from streptavidin within 5–25 minutes using low-intensity near-UV light (365 nm, 1–5 mW/cm²) . In contrast, the disulfide-cleavable comparator DBCO-S-S-PEG3-biotin requires 10–50 mM DTT or TCEP for cleavage, which reduces structural disulfide bonds in >30% of the human proteome and generates MS-incompatible adducts that require additional desalting . Head-to-head comparison of cleavable biotin probes for O-GlcNAc proteomics demonstrated that PC-biotin-alkyne probes yielded >2,900 unambiguous O-GlcNAc sites from mouse brain, outperforming chemically cleavable Dde-biotin-alkyne and Diazo-biotin-alkyne probes in both enrichment specificity and peptide recovery [1].
| Evidence Dimension | Release efficiency and target compatibility |
|---|---|
| Target Compound Data | >90% photorelease in 5–25 min (365 nm, 1–5 mW/cm²); no chemical additives required |
| Comparator Or Baseline | DBCO-S-S-PEG3-biotin: cleavage requires 10–50 mM DTT/TCEP; PC-biotin-alkyne: 2,906 O-GlcNAc sites identified vs. lower yields for chemically cleavable probes |
| Quantified Difference | Reagent-free release vs. chemical cleavage; ~2-fold higher O-GlcNAc peptide identification reported for PC-based probes in comparative proteomics |
| Conditions | Streptavidin-captured biomolecules; 365 nm UV bench lamp at 1–5 mW/cm²; O-GlcNAc proteomics workflow with mouse brain lysate |
Why This Matters
Reagent-free photorelease eliminates the risk of reducing-agent-induced protein denaturation and MS interference, which is critical for intact protein analysis and functional proteomics workflows.
- [1] Hou C, Zhang H, Deng J, et al. Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics. Mol Cell Proteomics. 2025;24(10):101064. doi:10.1016/j.mcpro.2025.101064 View Source
